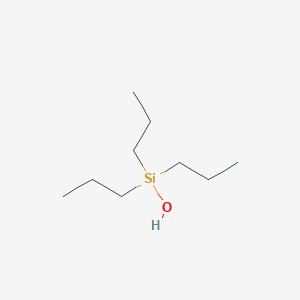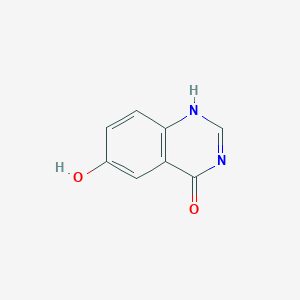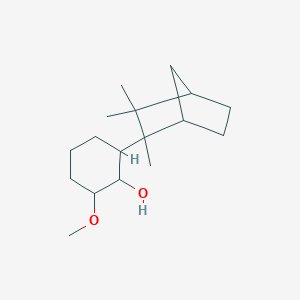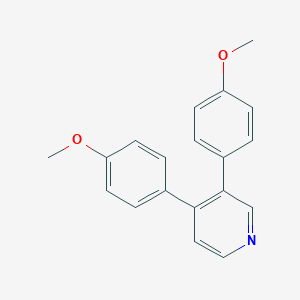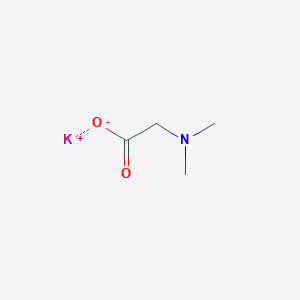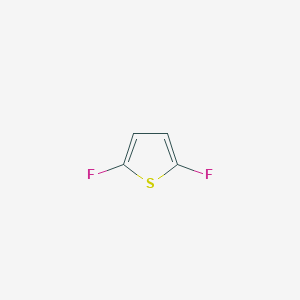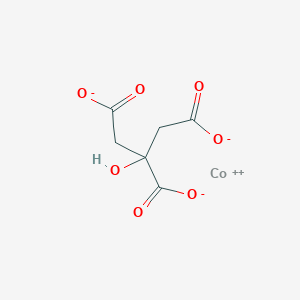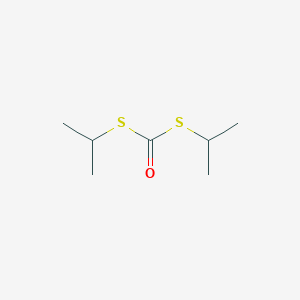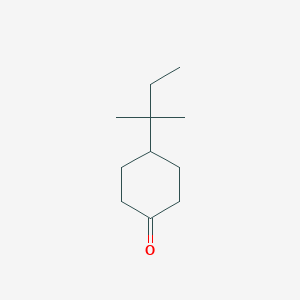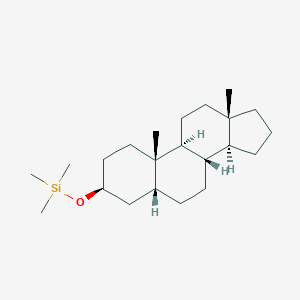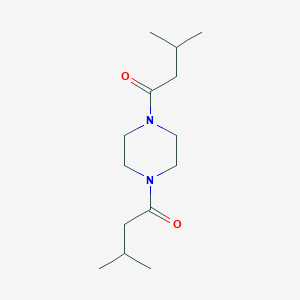
Piperazine, 1,4-diisovaleryl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-diisovaleryl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-diisovaleryl- is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including GABA, glutamate, and adenosine. It has also been found to modulate the activity of voltage-gated ion channels, which are involved in the regulation of neuronal excitability.
Biochemische Und Physiologische Effekte
Piperazine, 1,4-diisovaleryl- has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Additionally, it has been found to reduce the levels of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage when present in excess.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1,4-diisovaleryl- has several advantages and limitations for lab experiments. One of the main advantages is its ability to form stable complexes with various drugs, making it a potential drug delivery system. Additionally, it exhibits potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, its mechanism of action is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of Piperazine, 1,4-diisovaleryl-. One potential direction is the development of new drugs based on its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in drug delivery systems. Finally, more studies are needed to explore its potential applications in other fields such as neurobiology and pharmacology.
Conclusion:
In conclusion, Piperazine, 1,4-diisovaleryl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential applications and to develop new drugs based on its properties.
Synthesemethoden
Piperazine, 1,4-diisovaleryl- is synthesized using a specific method that involves the reaction of piperazine with isovaleryl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-diisovaleryl- has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Eigenschaften
CAS-Nummer |
18940-59-5 |
|---|---|
Produktname |
Piperazine, 1,4-diisovaleryl- |
Molekularformel |
C14H26N2O2 |
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
3-methyl-1-[4-(3-methylbutanoyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)9-13(17)15-5-7-16(8-6-15)14(18)10-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
KBFKBGMWNZRILJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C |
Kanonische SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C |
Andere CAS-Nummern |
18940-59-5 |
Synonyme |
1,4-Diisovalerylpiperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




